molecular formula C25H21BrF3N3O5 B11671194 N'-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11671194
M. Wt: 580.3 g/mol
InChI Key: OGRSMALECMCSCE-AMVVHIIESA-N
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Description

N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including the presence of benzyloxy, bromo, ethoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the benzyloxy and bromo-substituted phenyl derivatives. These intermediates are then subjected to condensation reactions with appropriate hydrazides under controlled conditions to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution of the bromo group can lead to various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups play a crucial role in enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)-2-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21BrF3N3O5

Molecular Weight

580.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H21BrF3N3O5/c1-2-36-22-10-18(20(26)13-23(22)37-15-16-6-4-3-5-7-16)14-30-31-24(33)11-17-8-9-19(25(27,28)29)12-21(17)32(34)35/h3-10,12-14H,2,11,15H2,1H3,(H,31,33)/b30-14+

InChI Key

OGRSMALECMCSCE-AMVVHIIESA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OCC3=CC=CC=C3

Origin of Product

United States

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